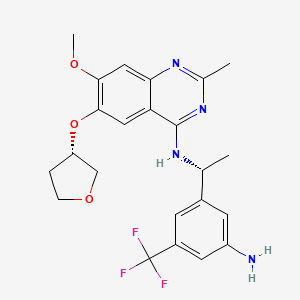
BI-3406
描述
BI-3406 is a highly potent and selective inhibitor of the interaction between Kirsten rat sarcoma viral oncogene homolog (KRAS) and Son of Sevenless 1 (SOS1). This compound is orally active and has shown significant potential in reducing the formation of guanosine triphosphate (GTP)-loaded KRAS, thereby inhibiting the mitogen-activated protein kinase (MAPK) pathway signaling . This compound has demonstrated anticancer activity, particularly in KRAS-driven cancers .
科学研究应用
BI-3406 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between KRAS and SOS1.
Biology: Investigated for its role in inhibiting KRAS-driven signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating KRAS-driven cancers, including pancreatic, colorectal, and non-small cell lung cancers
Industry: Utilized in the development of targeted cancer therapies.
作用机制
Target of Action
BI-3406, also known as N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-tetrahydrofuran-3-yl]oxy-quinazolin-4-amine or N-(®-1-(3-amino-5-(trifluoromethyl)phenyl)ethyl)-7-methoxy-2-methyl-6-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-4-amine, primarily targets the SOS1-KRAS interaction . SOS1 is a guanine nucleotide exchange factor (GEF) that activates KRAS, a protein that plays a key role in regulating cellular responses to extracellular stimuli .
Mode of Action
This compound binds to the catalytic domain of SOS1, thereby preventing its interaction with KRAS . This inhibition significantly reduces the formation of GTP-loaded KRAS, the activated form of KRAS .
Biochemical Pathways
The inhibition of the SOS1-KRAS interaction by this compound affects the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway is involved in regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis . By inhibiting the SOS1-KRAS interaction, this compound limits the activation of the MAPK pathway, thereby controlling these cellular activities .
Pharmacokinetics
This compound is orally bioavailable and shows pharmacokinetic properties suitable for in vivo testing in rodent species . .
Result of Action
The inhibition of the SOS1-KRAS interaction by this compound results in a reduction of GTP-loaded KRAS formation, limiting the proliferation of a broad range of KRAS-driven cancers . Importantly, this compound attenuates feedback reactivation induced by MEK inhibitors, thereby enhancing the sensitivity of KRAS-dependent cancers to MEK inhibition .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be enhanced when used in combination with other inhibitors, such as MEK inhibitors .
生化分析
Biochemical Properties
BI-3406 plays a crucial role in biochemical reactions by inhibiting the interaction between SOS1 and KRAS. SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, thereby activating KRAS. By binding to the catalytic domain of SOS1, this compound prevents this interaction, leading to a reduction in GTP-loaded KRAS levels. This inhibition disrupts the downstream MAPK signaling pathway, which is essential for the proliferation and survival of KRAS-driven cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In KRAS-driven cancer cells, this compound limits cellular proliferation by reducing the levels of GTP-loaded KRAS. This reduction in active KRAS levels leads to decreased signaling through the MAPK pathway, which is critical for cell survival and proliferation. Additionally, this compound has been shown to enhance the sensitivity of KRAS-dependent cancers to MEK inhibitors, further inhibiting cell signaling pathways and reducing tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic domain of SOS1, thereby preventing the interaction between SOS1 and KRAS. This inhibition reduces the formation of GTP-loaded KRAS, which is necessary for the activation of the MAPK signaling pathway. By disrupting this pathway, this compound effectively limits the proliferation and survival of KRAS-driven cancer cells. Additionally, this compound attenuates feedback reactivation induced by MEK inhibitors, enhancing the overall therapeutic efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies. Long-term exposure to this compound has shown consistent inhibition of KRAS-driven cellular proliferation and MAPK pathway signaling. Additionally, the compound’s stability and degradation profile have been favorable, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the SOS1-KRAS interaction and reduces tumor growth without significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on normal cellular functions. These findings highlight the importance of optimizing dosage to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activation of KRAS. By inhibiting the interaction between SOS1 and KRAS, this compound reduces the formation of GTP-loaded KRAS, thereby disrupting the MAPK signaling pathway. This inhibition affects metabolic flux and metabolite levels, leading to reduced cellular proliferation and survival in KRAS-driven cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells, where it exerts its inhibitory effects on the SOS1-KRAS interaction. The compound’s distribution profile has been favorable, with effective targeting of KRAS-driven cancer cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with SOS1 and KRAS. The compound’s activity is directed by targeting signals and post-translational modifications that ensure its localization to specific compartments. This precise localization is essential for the effective inhibition of the SOS1-KRAS interaction and the subsequent disruption of the MAPK signaling pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BI-3406 involves multiple steps, including the formation of a quinazoline ring, which is a key structural component of the compound . The synthetic route typically involves:
Formation of the Quinazoline Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
BI-3406 primarily undergoes:
Substitution Reactions: Introduction of various functional groups to the quinazoline ring.
Oxidation and Reduction Reactions: Modifications to enhance the compound’s stability and activity.
Common Reagents and Conditions
Reagents: Common reagents include cyclization agents, oxidizing agents, and reducing agents.
Conditions: Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major product formed from these reactions is the highly purified this compound compound, which is then used for further research and development .
相似化合物的比较
Similar Compounds
BAY-293: Another SOS1 inhibitor that impairs oncogenic signaling in KRAS-mutated cells.
BI-1701963: A compound similar to BI-3406, designed to bind to the catalytic domain of SOS1 and prevent its interaction with KRAS.
Uniqueness of this compound
This compound is unique due to its high potency and selectivity in inhibiting the KRAS-SOS1 interaction. It has shown significant efficacy in reducing GTP-loaded KRAS formation and inhibiting MAPK pathway signaling, making it a promising candidate for targeted cancer therapy .
属性
IUPAC Name |
N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-[(3S)-oxolan-3-yl]oxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O3/c1-12(14-6-15(23(24,25)26)8-16(27)7-14)28-22-18-9-21(33-17-4-5-32-11-17)20(31-3)10-19(18)29-13(2)30-22/h6-10,12,17H,4-5,11,27H2,1-3H3,(H,28,29,30)/t12-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFDNRYZXDHTHT-PXAZEXFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCOC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCOC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


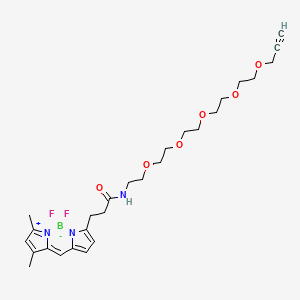
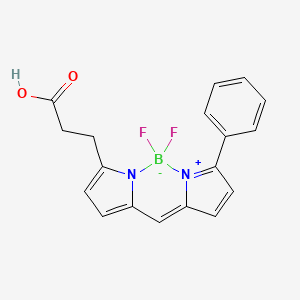
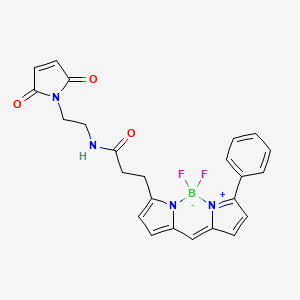

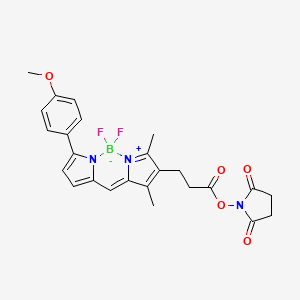
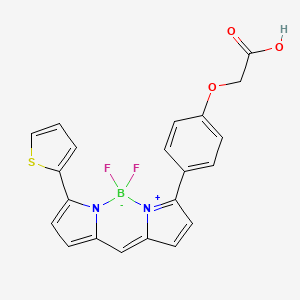
![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)
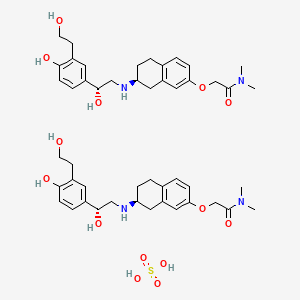
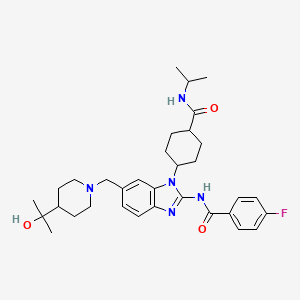
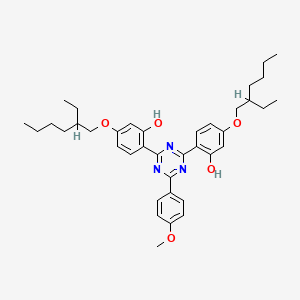
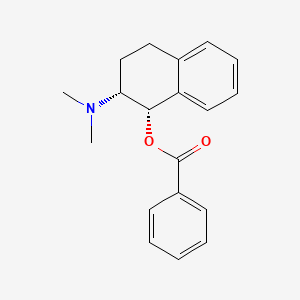
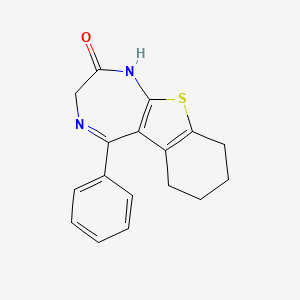
![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
